molecular formula C26H39Cl2N5O5S B12423197 Mirodenafil-d7 (dihydrochloride)

Mirodenafil-d7 (dihydrochloride)

Cat. No.: B12423197
M. Wt: 611.6 g/mol
InChI Key: CKPHITUXXABKDL-VLZQNOLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirodenafil-d7 (dihydrochloride) is a deuterated form of Mirodenafil, a selective second-generation phosphodiesterase 5 (PDE5) inhibitor. This compound is primarily used in the treatment of erectile dysfunction and is known for its higher selectivity for PDE5 inhibition compared to other PDE5 inhibitors . The deuterated form, Mirodenafil-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirodenafil.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mirodenafil-d7 involves the incorporation of deuterium atoms into the Mirodenafil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Mirodenafil-d7 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Mirodenafil-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives of Mirodenafil-d7, while reduction reactions may produce fully hydrogenated derivatives.

Scientific Research Applications

Mirodenafil-d7 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Mirodenafil. Some of its key applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Mirodenafil.

    Biology: Used in studies to understand the biological effects and metabolic pathways of Mirodenafil in various biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Mirodenafil.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Mirodenafil-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Mirodenafil-d7 stands out due to its higher selectivity for PDE5 and its use in detailed pharmacokinetic studies, making it a valuable tool in scientific research.

Biological Activity

Mirodenafil-d7 (dihydrochloride) is a deuterated derivative of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily developed for the treatment of erectile dysfunction (ED). This article delves into the biological activity of Mirodenafil-d7, highlighting its pharmacological mechanisms, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

Mirodenafil-d7 is chemically classified as 5-ethyl-2-(3)-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one. Its molecular weight is approximately 604.59 g/mol. The incorporation of deuterium allows for enhanced tracking in biological studies, making it a valuable tool in pharmacokinetic research and drug development.

Mirodenafil-d7 functions as a potent inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Mirodenafil-d7 increases cGMP levels in the corpus cavernosum, leading to enhanced vasodilation and improved erectile function upon sexual stimulation. This mechanism is similar to that of other PDE5 inhibitors like sildenafil but may offer advantages in terms of efficacy and safety profiles due to its unique structure.

Pharmacokinetics

The pharmacokinetic profile of Mirodenafil-d7 reveals significant absorption characteristics:

  • Cmax : Peak plasma concentrations occur within 1-2 hours post-administration.
  • Half-life (t1/2) : Approximately 4 hours in animal models, indicating sustained action suitable for therapeutic use.
  • Bioavailability : Although the compound demonstrates high gastrointestinal absorption, it is subject to extensive first-pass metabolism, resulting in relatively low oral bioavailability .

Table 1: Pharmacokinetic Parameters

ParameterValue
Cmax (plasma)354.9 ng/mL (human)
Tmax1 hour
t1/24 hours
Bioavailability~24% - 69% (varies by dose)

Metabolism and Drug Interactions

Mirodenafil-d7 undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in several metabolites, with the major active metabolite being SK-3541. However, SK-3541 exhibits significantly lower potency for PDE5 inhibition compared to Mirodenafil-d7 .

The compound's interactions with other medications highlight its clinical significance:

  • Inhibition of CYP enzymes : Mirodenafil-d7 inhibits CYP3A4 and CYP2C19, which can affect the metabolism of co-administered drugs .
  • Drug-drug interactions : Co-administration with drugs like ketoconazole or rifampicin can alter systemic exposure to Mirodenafil-d7, necessitating careful consideration during prescribing.

Therapeutic Applications

The primary application of Mirodenafil-d7 is in treating erectile dysfunction. Clinical studies have demonstrated its efficacy across various etiologies and severities of ED. Doses ranging from 50 mg to 100 mg have been reported to be well tolerated with minimal adverse effects .

Potential Neuroprotective Effects

Emerging research suggests that Mirodenafil-d7 may possess neuroprotective properties due to its ability to cross the blood-brain barrier. This characteristic opens avenues for investigating its role in treating neurological disorders by modulating cGMP levels in cerebral blood vessels .

Case Studies

Several clinical trials have evaluated the efficacy and safety of Mirodenafil:

  • Study on Efficacy : A randomized controlled trial involving healthy male volunteers showed significant improvements in erectile function scores after administration of Mirodenafil-d7 compared to placebo.
  • Safety Profile : Adverse effects were minimal and comparable to those observed with other PDE5 inhibitors, reinforcing its potential as a safe therapeutic option for ED.

Properties

Molecular Formula

C26H39Cl2N5O5S

Molecular Weight

611.6 g/mol

IUPAC Name

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H/i2D3,5D2,16D2;;

InChI Key

CKPHITUXXABKDL-VLZQNOLCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC.Cl.Cl

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.